Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidinone moiety, and a dimethoxybenzyl group
Preparation Methods
The synthesis of Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by the reaction of 3,4-dimethoxybenzylamine with a suitable acylating agent to form the corresponding amide, followed by cyclization to form the pyrrolidinone ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of a suitable thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the pyrrolidinone moiety with the thiazole ring through a carbonylation reaction, followed by esterification to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenating agents like N-bromosuccinimide (NBS).
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and pyrrolidinone-containing molecules. Compared to these compounds, Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
Thiazole-4-carboxylates: These compounds share the thiazole ring and carboxylate group but may differ in other substituents.
Pyrrolidinone Derivatives: These compounds contain the pyrrolidinone moiety and may have different substituents or additional functional groups.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate (CAS Number: 1574517-64-8) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O6S, with a molecular weight of 433.5 g/mol. The structure includes a thiazole ring, a pyrrolidinone moiety, and a methoxybenzyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in disease processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that thiazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Anticonvulsant Activity
Compounds containing thiazole and pyrrolidine moieties have been investigated for their anticonvulsant effects. Research indicates that these compounds can reduce seizure activity in animal models.
Antioxidant Properties
The antioxidant capacity of thiazole derivatives has been explored, suggesting that they may protect cells from oxidative stress by scavenging free radicals.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the antiproliferative effects of this compound against human liver carcinoma cells (HepG2). The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The compound demonstrated the ability to mitigate neuronal cell death induced by neurotoxic agents .
Properties
Molecular Formula |
C20H23N3O6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-[[1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O6S/c1-11-17(19(26)29-4)21-20(30-11)22-18(25)13-8-16(24)23(10-13)9-12-5-6-14(27-2)15(7-12)28-3/h5-7,13H,8-10H2,1-4H3,(H,21,22,25) |
InChI Key |
SOASISDLMTZTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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